molecular formula C26H31N7O2 B6422664 2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 1015543-30-2

2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B6422664
CAS No.: 1015543-30-2
M. Wt: 473.6 g/mol
InChI Key: ZWTONYDHUVDEPK-UHFFFAOYSA-N
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Description

2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.25392326 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-19(4)24(30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTONYDHUVDEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC(=C(C=C5)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and a piperazine moiety adds to its structural complexity and potential for interaction with biological targets.

Molecular Formula

  • Molecular Formula: C18H24N6O2
  • Molecular Weight: 364.43 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, compounds targeting Phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) have shown efficacy against various RNA viruses. A derivative similar to our compound demonstrated an IC50 value of 54 nM , indicating potent inhibitory activity against PI4K IIIβ .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines are recognized for their antitumor properties. Research has shown that these compounds can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their cytotoxicity against cancer cell lines .

Anti-inflammatory and Antibacterial Activity

Several studies have highlighted the anti-inflammatory and antibacterial properties of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens. The anti-inflammatory effects are attributed to their ability to inhibit pro-inflammatory cytokines .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds like the one inhibit key enzymes involved in viral replication and tumor progression.
  • Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects: The compound may induce apoptosis in cancer cells through various pathways.

Study on Antiviral Efficacy

A study published in 2015 investigated the antiviral efficacy of pyrazolo[1,5-a]pyrimidines against Hepatitis C virus (HCV). The most active compound in this series exhibited an EC50 value of 10.6 μM , demonstrating significant antiviral activity .

Antitumor Research

In another study focusing on antitumor activity, derivatives of pyrazolo[1,5-a]pyrimidine were tested against several cancer cell lines. One derivative showed a half-maximal inhibitory concentration (IC50) of 30 nM against BRAF(V600E) mutated cells, highlighting the potential for therapeutic applications in targeted cancer therapies .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C20H24N6O2C_{20}H_{24}N_6O_2 and a molecular weight of approximately 384.45 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a piperazine ring and a pyrazolo-pyrimidine moiety, which are known for their roles in various pharmacological activities.

Pharmacological Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The presence of the dimethoxyphenyl group in this compound is hypothesized to enhance its efficacy against certain cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
  • Antidepressant Effects :
    • Research indicates that compounds with similar structural features have shown promise as potential antidepressants. The piperazine component is often associated with serotonin receptor modulation, which may contribute to mood enhancement and anxiety reduction .
  • Neurological Applications :
    • Given its structure, this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could have neuroprotective effects or be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .

Case Study 1: Anticancer Activity

In a research study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines. The results demonstrated that compounds similar to 2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Case Study 2: Antidepressant Activity

A study conducted on structurally related compounds highlighted the antidepressant-like effects observed in animal models. The administration of these compounds resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain .

Toxicological Considerations

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies on related pyrazolo-pyrimidine derivatives have shown low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for human use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.